tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate
Overview
Description
Tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate, also known as Boc-cis-3-aminomethylcyclopentane-carboxylic acid, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid alanine and is commonly used as a protecting group in peptide synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate is related to its use as a protecting group in peptide synthesis. The Boc group protects the amine group of the amino acid residue, preventing unwanted reactions during peptide synthesis. The Boc group can be easily removed by treatment with an acid, allowing for the synthesis of complex peptides.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of this compound outside of its use in peptide synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate in lab experiments include its high yield and purity, as well as its ease of removal by treatment with an acid. The limitations include the need for a coupling reagent and a base, as well as the potential for unwanted side reactions during peptide synthesis.
Future Directions
There are several future directions for the use of tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate in scientific research. One direction is the development of new protecting groups that can be used in peptide synthesis. Another direction is the use of this compound in the synthesis of complex peptides with specific biological activities. Finally, the use of this compound in the development of new drugs and therapies for various diseases is also a promising future direction.
Scientific Research Applications
Tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate has been widely used in scientific research as a protecting group in peptide synthesis. It is used to protect the amine group of the amino acid residue during the synthesis of peptides. The Boc group can be easily removed by treatment with an acid such as TFA, allowing for the synthesis of complex peptides.
properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474855 | |
Record name | tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
774213-03-5 | |
Record name | Carbamic acid, [(1S,3R)-3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774213-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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